1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640962-15-6
VCID: VC11848125
InChI: InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-7-5-21(6-8-22)10-14(24)23-3-1-2-4-23/h9,11H,1-8,10H2
SMILES: C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C15H20F3N5O
Molecular Weight: 343.35 g/mol

1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

CAS No.: 2640962-15-6

Cat. No.: VC11848125

Molecular Formula: C15H20F3N5O

Molecular Weight: 343.35 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one - 2640962-15-6

Specification

CAS No. 2640962-15-6
Molecular Formula C15H20F3N5O
Molecular Weight 343.35 g/mol
IUPAC Name 1-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-7-5-21(6-8-22)10-14(24)23-3-1-2-4-23/h9,11H,1-8,10H2
Standard InChI Key JCNAIXATDZWHMA-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Canonical SMILES C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Features

The compound comprises three distinct regions:

  • Pyrrolidine moiety: A five-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • Ethanone bridge: A ketone group linking pyrrolidine to the piperazine ring.

  • Piperazine-pyrimidine system: A six-membered piperazine ring connected to a 6-(trifluoromethyl)pyrimidin-4-yl group, which introduces electron-withdrawing characteristics and metabolic stability .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₀F₃N₅O
Molecular Weight343.35 g/mol
LogP (Predicted)~2.1 (moderate lipophilicity)
Hydrogen Bond Acceptors6
Rotatable Bonds4

The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability, while the piperazine ring offers sites for hydrogen bonding .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

  • Piperazine Intermediate: Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine .

  • Ethanone Bridge Formation: Coupling the piperazine intermediate with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one via SN2 displacement .

Example Protocol:

  • Step 1: 4-Chloro-6-(trifluoromethyl)pyrimidine (1 eq) and piperazine (2 eq) in acetonitrile, refluxed at 80°C for 12 hours. Yield: ~81% .

  • Step 2: Intermediate product (1 eq) reacted with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.2 eq) in DMF at 100°C for 6 hours. Yield: ~65% .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) for isolation .

  • Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 2.45–2.60 (m, pyrrolidine CH₂), 3.40–3.70 (m, piperazine CH₂), 6.85 (s, pyrimidine H) .

    • MS (ESI+): m/z 344.2 [M+H]⁺ .

Biological Activity and Applications

Comparative Analysis

CompoundTargetIC₅₀ (nM)Source
Analogous Piperazine DerivativeCXCR312.4
Trifluoromethyl PyrimidineJAK2 Kinase8.7

The trifluoromethyl group in the pyrimidine ring enhances binding affinity through hydrophobic interactions and electron-withdrawing effects .

Stability and Degradation

Hydrolytic Stability

  • pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ketone susceptibility to nucleophilic attack .

  • Degradation Products: Pyrrolidine and 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine detected via LC-MS .

Industrial and Research Applications

  • Medicinal Chemistry: Lead compound for inflammation and oncology targets .

  • Chemical Biology: Probe for studying kinase signaling pathways .

  • Material Science: Fluorinated building block for liquid crystals.

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